

Unveiling the Ion Channel Selectivity Profile of AVE-0118: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-0118 is a pharmacological agent that has garnered significant interest for its potential therapeutic applications, primarily in the fields of cardiology and sleep medicine. Its mechanism of action is rooted in the modulation of various ion channels, leading to alterations in cellular excitability. This technical guide provides a comprehensive overview of the ion channel selectivity profile of **AVE-0118**, presenting quantitative data, detailed experimental methodologies, and visual representations of its effects on key signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential and safety profile of this compound.

Quantitative Ion Channel Selectivity Profile

The interaction of **AVE-0118** with a range of ion channels has been characterized using various electrophysiological techniques. The following tables summarize the quantitative data, providing a clear comparison of its potency across different channel subtypes.

Table 1: Inhibitory Potency (IC50) of AVE-0118 on Key Ion Channels



Ion Channel	Current	Species/Expre ssion System	IC50 (μM)	Reference
Kv1.5	lKur	Human (CHO cells)	1.1	[1][2]
Kv1.5	lKur	Pig	5.4 ± 0.7	[2]
Kv1.5	lKur	Human (Xenopus oocytes)	6.2 ± 0.4	[2]
Kv4.3/KChIP2.2	Ito	Human (CHO cells)	3.4 ± 0.5	[1][2]
KCNK3	TASK-1	Xenopus oocytes	0.603	[3]
hERG	lKr	Human (CHO cells)	~10	[2]
KCNJ3/KCNJ5	IK,ACh	Pig (atrial myocytes)	4.5 ± 1.6	[1][2]

Note: IC50 values can vary depending on the experimental conditions and expression system used.

Table 2: Effects of AVE-0118 on Other Ion Channels



Ion Channel	Current	Effect	Concentrati on	Species/Ex pression System	Reference
SCN5A	INa	Reduced peak current by 36.5 ± 6.6%	10 μΜ	Human (HEK293 cells)	[4]
SCN5A	INa	Shifted half-inactivation voltage (V0.5) from -89.9 ± 0.5 mV to -96.0 ± 0.9 mV	10 μΜ	Human (HEK293 cells)	[4]
KCNQ1/KCN E1	IKs	10 ± 3% inhibition	10 μΜ	Guinea pig (ventricular myocytes)	[2]
KATP	IKATP	28 ± 7% inhibition	10 μΜ	Guinea pig (ventricular myocytes)	[2]
L-type Ca2+	ICa,L	22 ± 13% inhibition	10 μΜ	Pig (atrial myocytes)	[2]
Kir2.x	IK1	Little effect	10 μΜ	-	[5]

Experimental Protocols

The data presented in this guide were primarily obtained through patch-clamp electrophysiology and two-electrode voltage clamp techniques. These methods allow for the direct measurement of ion channel activity and the characterization of pharmacological modulation.

Whole-Cell Patch Clamp

Foundational & Exploratory





The whole-cell patch-clamp technique is a gold-standard method for recording the electrical activity of entire cells.[6][7][8]

- Cell Preparation: Experiments are typically performed on isolated primary cells (e.g., atrial or ventricular myocytes) or on cultured cell lines (e.g., CHO, HEK293) stably expressing the ion channel of interest.[2][4]
- Pipette and Solutions: Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution containing a potassium salt (e.g., K-Gluconate) and other components to mimic the intracellular environment. The extracellular solution (artificial cerebrospinal fluid or similar) is continuously perfused over the cells.[9]
- Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 $G\Omega$).[9]
- Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[7]
- Voltage-Clamp Mode: The membrane potential is held constant at a specific voltage (holding potential), and voltage steps (test potentials) are applied to elicit ion channel currents. The amplifier measures the current required to maintain the clamped voltage.
 - For Kv1.5 (IKur): A typical protocol involves a holding potential of around -80 mV, followed by depolarizing steps to various test potentials (e.g., -40 mV to +60 mV) to activate the channels.[10]
 - For SCN5A (INa): Due to rapid inactivation, a more negative holding potential (e.g., -120 mV) is used. Test pulses are applied in increments to potentials between -90 mV and +30 mV. To assess steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied before a test pulse.[4]
- Data Acquisition and Analysis: Currents are recorded, filtered, and digitized. Dose-response
 curves are generated by applying increasing concentrations of AVE-0118 and measuring the
 resulting inhibition of the target current. IC50 values are then calculated by fitting the data to
 a Hill equation.



Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is particularly useful for studying ion channels that are heterologously expressed in Xenopus laevis oocytes.[11][12][13]

- Oocyte Preparation and cRNA Injection: Oocytes are harvested and injected with cRNA encoding the ion channel of interest (e.g., TASK-1).[14] The oocytes are then incubated to allow for protein expression.
- Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.[11]
- Voltage-Clamp Protocol: A holding potential (e.g., -60 mV or -80 mV) is established.
 Rectangular voltage pulses are applied to elicit ion channel currents. For TASK-1, which is a "leak" channel, the current is often measured during a voltage ramp or at a steady holding potential.[11]
- Drug Application and Data Analysis: The oocyte is perfused with solutions containing different concentrations of AVE-0118. The resulting changes in current are measured, and IC50 values are determined as described for the patch-clamp technique.

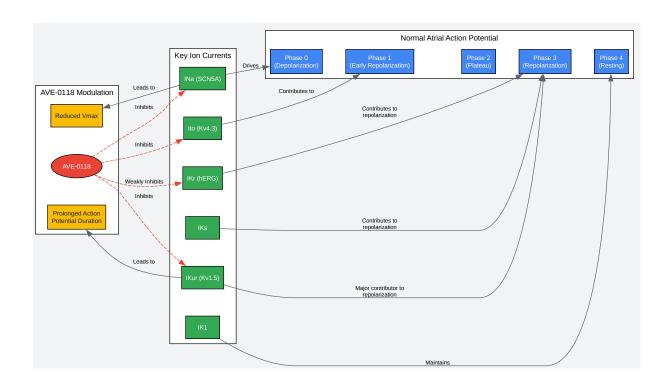
Signaling Pathways and Mechanisms of Action

AVE-0118 exerts its physiological effects through the direct modulation of ion channels, which in turn alters cellular electrical signaling.

Cardiac Electrophysiology: Atrial Fibrillation

In the context of atrial fibrillation, **AVE-0118**'s primary targets are the potassium channels responsible for atrial repolarization, particularly IKur (Kv1.5), and the sodium channel INa (SCN5A).[2][4] By inhibiting these channels, **AVE-0118** prolongs the atrial action potential duration and the effective refractory period, which can help to terminate and prevent arrhythmic episodes.





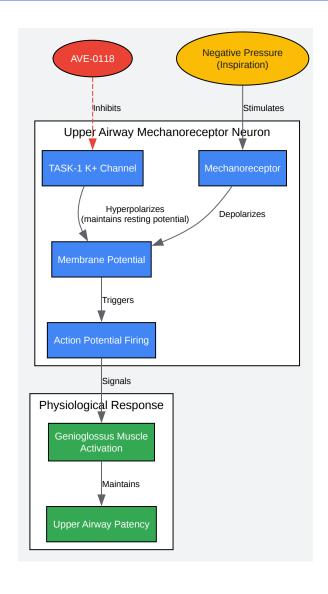
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Modulation of Atrial Action Potential by AVE-0118.

Obstructive Sleep Apnea (OSA)

In the context of obstructive sleep apnea, **AVE-0118** is proposed to act on mechanoreceptors in the upper airway.[4][15] The inhibition of potassium channels, particularly TASK-1, in these sensory neurons is thought to increase their excitability.[5][14] This sensitization of mechanoreceptors to negative pressure during inspiration leads to a more robust reflex activation of upper airway dilator muscles, such as the genioglossus, thereby preventing airway collapse.





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Proposed Mechanism of AVE-0118 in Obstructive Sleep Apnea.

Conclusion

AVE-0118 exhibits a complex ion channel selectivity profile, acting as a multi-channel blocker with a preference for certain potassium and sodium channels. Its inhibitory actions on IKur, Ito, IK,ACh, TASK-1, and INa provide a mechanistic basis for its observed therapeutic effects in preclinical models of atrial fibrillation and obstructive sleep apnea. The quantitative data and experimental methodologies outlined in this guide offer a foundational understanding for further research and development of AVE-0118 and related compounds. A thorough comprehension of its interactions with various ion channels is crucial for optimizing its therapeutic potential while minimizing off-target effects.



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